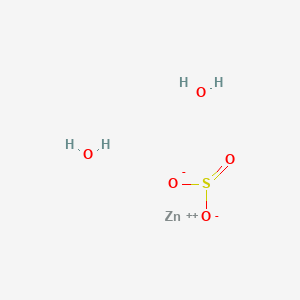

Zinc sulfite dihydrate

描述

Zinc sulfite dihydrate is an inorganic compound with the chemical formula ZnSO₃·2H₂O. It appears as a white crystalline powder and is known for its ability to absorb atmospheric oxygen, which leads to its oxidation into zinc sulfate. This compound is relatively stable at room temperature but decomposes when heated, releasing sulfur dioxide and forming zinc oxide .

准备方法

Synthetic Routes and Reaction Conditions: Zinc sulfite dihydrate can be synthesized by reacting zinc oxide with sulfur dioxide in the presence of water. The reaction is typically carried out in an aqueous solution, where zinc oxide is dissolved in water and sulfur dioxide gas is bubbled through the solution. The resulting product is then filtered and crystallized to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by a similar method, where zinc oxide is treated with sulfur dioxide gas in large reactors. The reaction conditions are carefully controlled to ensure the complete conversion of zinc oxide to this compound. The product is then purified and dried to obtain the final compound .

Types of Reactions:

Oxidation: this compound readily undergoes oxidation when exposed to air, forming zinc sulfate.

Decomposition: When heated to around 200°C, this compound decomposes to form zinc oxide and sulfur dioxide.

Reduction: It can act as a reducing agent in certain chemical reactions, reducing other compounds while being oxidized itself.

Common Reagents and Conditions:

Oxidation: Atmospheric oxygen is the primary reagent for the oxidation of this compound.

Decomposition: Heating the compound to 200°C in the absence of air leads to its decomposition.

Reduction: this compound can reduce metal oxides in the presence of heat.

Major Products Formed:

Oxidation: Zinc sulfate.

Decomposition: Zinc oxide and sulfur dioxide.

Reduction: The reduced form of the metal oxide and oxidized zinc sulfite.

科学研究应用

Reagent in Chemical Synthesis

Zinc sulfite dihydrate serves as a versatile reagent in organic and inorganic chemical syntheses. It is utilized in reactions involving sulfite ions, which can act as reducing agents or nucleophiles in various chemical transformations.

Key Chemical Reactions:

- Sulfite Reduction: Acts as a reducing agent in the synthesis of other compounds.

- Coordination Chemistry: Forms complexes with transition metals, which can be used in catalysis.

Antimicrobial Properties

Research indicates that this compound has potential antimicrobial properties. Studies have explored its effectiveness against various pathogens, making it a candidate for use in disinfectants and antiseptics.

Case Study: Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of this compound against common bacteria such as Escherichia coli and Staphylococcus aureus. The results showed significant inhibition of bacterial growth at certain concentrations, suggesting its potential use in medical formulations.

Nutritional Supplementation

Zinc is an essential trace element crucial for numerous biological functions, including immune response and wound healing. This compound may be explored as a dietary supplement to address zinc deficiencies.

Clinical Observations:

- In patients with zinc deficiency, supplementation with zinc compounds has shown improvements in immune function and wound healing rates.

Preservative for Anatomical Specimens

This compound is used as a preservative in the preparation of anatomical specimens for educational and research purposes. Its ability to inhibit microbial growth helps maintain specimen integrity over time.

Production of Other Zinc Compounds

This compound is also utilized in the production of other zinc salts and compounds, which are important in various industrial processes, including:

- Pigment Production: Used as a precursor in manufacturing pigments.

- Water Treatment: Employed to remove contaminants from wastewater due to its chemical properties.

作用机制

The mechanism of action of zinc sulfite dihydrate involves its ability to undergo oxidation and reduction reactions. In biological systems, it can interact with cellular components, leading to the reduction of certain molecules and the oxidation of zinc sulfite. This redox activity is crucial for its potential antimicrobial properties, as it can disrupt the cellular processes of microorganisms .

相似化合物的比较

Zinc sulfate: Unlike zinc sulfite dihydrate, zinc sulfate is more stable and does not readily undergo oxidation.

Zinc oxide: Zinc oxide is a product of the decomposition of this compound and has different chemical properties and applications.

Zinc sulfide: Zinc sulfide is another zinc compound with distinct properties, primarily used in luminescent materials.

Uniqueness: this compound is unique due to its ability to act as both an oxidizing and reducing agent, making it versatile in various chemical reactions. Its ability to absorb atmospheric oxygen and convert to zinc sulfate also sets it apart from other zinc compounds .

生物活性

Zinc sulfite dihydrate (ZnSO₃·2H₂O) is a compound that has garnered attention due to its potential biological activities. This article explores its biological significance, mechanisms of action, and relevant research findings.

This compound is composed of zinc ions coordinated with sulfite anions and water molecules. Its chemical formula is represented as ZnSO₃·2H₂O, indicating the presence of two water molecules in the crystalline structure. The compound is typically synthesized through the reaction of zinc oxide with sulfur dioxide in aqueous solutions.

Biological Significance

1. Role in Enzymatic Functions

Zinc is a crucial trace element involved in numerous enzymatic reactions. It serves as a cofactor for various enzymes, including superoxide dismutase, which plays a role in protecting cells from oxidative stress. Zinc's ability to stabilize protein structures, particularly zinc-finger proteins, allows it to interact with DNA and RNA, influencing gene expression and cellular function .

2. Antimicrobial Properties

Research indicates that zinc compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound's potential as an antimicrobial agent is particularly relevant in dermatological applications, where it may help treat skin infections by inhibiting bacterial growth .

3. Toxicological Aspects

The biological activity of this compound can vary based on concentration and environmental conditions. Studies have shown that its toxicity can be influenced by pH levels, with certain pH ranges leading to increased toxicity against biological indicators such as Spirostomum ambiguum . This highlights the importance of understanding the environmental context when evaluating its biological effects.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various zinc complexes demonstrated that this compound exhibited significant antimicrobial properties against common skin pathogens. The results indicated a dose-dependent response, where higher concentrations effectively reduced bacterial viability .

Case Study 2: Toxicity Assessment

In an experimental setup evaluating the effects of zinc sulfate hydrate solutions on Spirostomum ambiguum, researchers found that lower pH levels increased toxicity, suggesting that environmental conditions significantly influence the biological impact of zinc compounds .

属性

IUPAC Name |

zinc;sulfite;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3S.2H2O.Zn/c1-4(2)3;;;/h(H2,1,2,3);2*1H2;/q;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUPDPMXNPJYOTJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-]S(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4O5SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584074 | |

| Record name | Zinc sulfite--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7488-52-0 | |

| Record name | Zinc sulfite--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the structural formula of Copper Zinc Sulfite Dihydrate and what can you tell me about its structure based on the research?

A1: The molecular formula for Copper this compound is Cu2Zn(SO3)2·2H2O. The research paper focuses on synthesizing and characterizing a series of double sulfites with the general formula Cu2MII(SO3)2·2H2O, where MII represents various divalent metal ions, including Zinc (Zn2+). [] The paper confirms the successful synthesis of Copper this compound and delves into its crystal structure, revealing it crystallizes in a triclinic system. Further structural details are explored within the research. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。